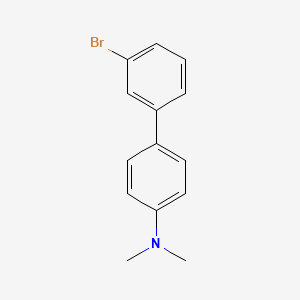

3-Bromo-4'-dimethylaminobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNJUROMDSKNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373644 | |

| Record name | 3-Bromo-4'-dimethylaminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844856-55-9 | |

| Record name | 3-Bromo-4'-dimethylaminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Dimethylaminobiphenyl and Its Structural Analogues

Precursor Functionalization and Biphenyl (B1667301) Ring Formation Strategies

The strategic introduction of functional groups onto precursor molecules is paramount for the successful synthesis of complex biphenyls. This section explores methods for the directed bromination of biphenyl systems and the introduction of the crucial dimethylamino moiety.

Directed Bromination Techniques for Biphenyl Systems

The regioselective introduction of a bromine atom onto a biphenyl framework is a critical step in the synthesis of 3-Bromo-4'-dimethylaminobiphenyl. While direct bromination of biphenyl can lead to a mixture of products, directed bromination techniques offer greater control. One common strategy involves the bromination of a pre-functionalized biphenyl. For instance, the bromination of 4-aminobiphenyl (B23562) can be directed to the ortho or para positions relative to the amino group. The amino group is a powerful ortho, para-director. To achieve bromination at the 3-position of a 4'-substituted biphenyl, one might start with a precursor that has a directing group at the 3-position of one of the phenyl rings, which is later removed or transformed.

Alternatively, the synthesis can proceed by first preparing a brominated precursor which is then used in a coupling reaction to form the biphenyl. For example, the bromination of aniline (B41778) can yield a mixture of bromoanilines, from which 3-bromoaniline (B18343) can be isolated. This precursor can then be utilized in subsequent coupling reactions.

A variety of brominating agents can be employed, each with its own reactivity profile. Common reagents include bromine (Br₂), N-bromosuccinimide (NBS), and bromine monochloride (BrCl). The choice of solvent and catalyst can also significantly influence the regioselectivity of the bromination reaction. For example, the bromination of biphenyl with BrCl has been shown to selectively produce 4-bromobiphenyl (B57062) and 4,4'-dibromobiphenyl. researchgate.net

Introduction of Dimethylamino Groups into Aromatic Cores

The dimethylamino group is a key feature of the target molecule, influencing its electronic properties and providing a handle for further functionalization. There are several methods for introducing a dimethylamino group onto an aromatic ring.

One of the most common methods is the reductive amination of a corresponding nitro or amino compound. For example, a nitro-substituted biphenyl can be reduced to the corresponding amine, which is then subjected to N,N-dimethylation. Common methylating agents include dimethyl sulfate, methyl iodide, or formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction). mdpi.com Ruthenium nanoparticle catalysts have also been shown to be effective for the selective N-dimethylation of various functional amines using formaldehyde as the carbon source. u-szeged.hunih.gov

Another approach involves the palladium-catalyzed amination of an aryl halide. This method, often referred to as the Buchwald-Hartwig amination, allows for the direct coupling of an aryl bromide with dimethylamine (B145610). This can be a powerful tool for introducing the dimethylamino group late in the synthetic sequence.

Transition Metal-Catalyzed Coupling Reactions in Biphenyl Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of the biphenyl core. Palladium-catalyzed reactions, in particular, have revolutionized the synthesis of substituted biphenyls, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysts are highly effective in forming carbon-carbon bonds, which is the key step in biphenyl synthesis. The two most prominent palladium-catalyzed reactions for this purpose are the Suzuki-Miyaura cross-coupling and the Heck reaction.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the synthesis of biphenyls. It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible route would involve the coupling of 1,3-dibromobenzene (B47543) or 3-bromoaniline-derived diazonium salt with 4-(dimethylamino)phenylboronic acid. Alternatively, 3-bromophenylboronic acid could be coupled with a suitable 4-dimethylamino-substituted aryl halide. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction. A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄. nih.gov The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Common ligands include phosphines such as triphenylphosphine (B44618) (PPh₃) and more specialized ligands like SPhos and XPhos. The base, typically a carbonate or phosphate, is required to activate the boronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling for Substituted Bromoanilines

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2 | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O | 80 | 85 |

| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 88 |

| 4 | Pd(OAc)₂ (0.5) | - | K₃PO₄·7H₂O | DMF/H₂O | 80 | 99 |

This table presents a compilation of typical conditions and yields for Suzuki-Miyaura reactions involving bromoaniline derivatives and arylboronic acids, based on literature data. researchgate.net

The Heck reaction provides an alternative and powerful method for the formation of carbon-carbon bonds, typically by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. youtube.com For the synthesis of a biphenyl scaffold, a Heck reaction could be envisioned between an aryl halide and a styrene (B11656) derivative. For instance, 3-bromoaniline could be coupled with 4-vinyl-N,N-dimethylaniline. The resulting stilbene (B7821643) derivative could then be subjected to further transformations if necessary.

Similar to the Suzuki-Miyaura reaction, the efficiency of the Heck reaction is highly dependent on the reaction conditions. Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. The choice of base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), and solvent, often a polar aprotic solvent like DMF or NMP, can significantly impact the reaction outcome. youtube.com

Table 2: Comparison of Palladium Catalysts for the Heck Reaction of Aryl Bromides

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 85 |

| 2 | Pd/C (5) | - | Na₂CO₃ | NMP | 120 | 78 |

| 3 | Pd(OAc)₂ (1) | Herrmann's palladacycle | K₂CO₃ | DMF/H₂O | 80 | 95 |

| 4 | Pd EnCat (1.5) | - | Na₂CO₃ | NMP | 120 | 92 |

This table summarizes representative catalyst systems and their performance in the Heck reaction of various aryl bromides with alkenes, based on literature findings. u-szeged.hu

C-N Cross-Coupling for Amino Group Incorporation

The introduction of a dimethylamino group onto a biphenyl scaffold is most effectively achieved through palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. acs.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. acs.org The synthesis of 4'-dimethylaminobiphenyl derivatives, including the target compound, would typically involve the coupling of a pre-formed bromo-biphenyl core with dimethylamine or a suitable nitrogen-containing surrogate.

The general transformation involves reacting an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. uwindsor.ca For the synthesis of this compound, a plausible route would involve the reaction of 3,4'-dibromobiphenyl with dimethylamine. However, controlling the regioselectivity of such a reaction can be challenging. A more controlled approach involves synthesizing a 3-bromo-4'-halobiphenyl intermediate first, followed by the selective amination.

Key to the success of the Buchwald-Hartwig amination is the choice of ligand. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The selection of the base is also critical, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). uwindsor.ca The reaction conditions, such as solvent and temperature, are optimized to maximize yield and minimize side reactions. uwindsor.ca

Table 1: Parameters for Palladium-Catalyzed C-N Cross-Coupling Reactions

| Parameter | Description | Common Choices/Ranges | Influence on Reaction |

|---|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | Precursor choice can affect catalyst activation and stability. |

| Ligand | Stabilizes the Pd center and facilitates key reaction steps. | Buchwald or Hartwig ligands (e.g., XPhos, SPhos), P(t-Bu)₃. uwindsor.ca | Crucial for reaction rate, yield, and substrate scope. uwindsor.ca |

| Base | Activates the amine and facilitates the final product release. | NaOtBu, K₃PO₄, Cs₂CO₃. uwindsor.ca | Base strength and solubility significantly impact functional group tolerance and reaction efficiency. uwindsor.ca |

| Solvent | Medium for the reaction. | Toluene, Dioxane, THF. | Influences solubility of reactants and catalyst, and can affect reaction rate. |

| Temperature | Reaction temperature. | Room temperature to >100 °C. | Higher temperatures often increase reaction rates but can lead to catalyst decomposition. |

| Amine Source | Provides the nitrogen moiety. | Dimethylamine, N,N-dimethylformamide (as a precursor). | Reactivity and stability of the amine source are important considerations. |

This table is generated based on general principles of Buchwald-Hartwig amination and may require specific optimization for the synthesis of this compound.

Other Metal-Catalyzed Synthetic Routes

Beyond direct amination, the biphenyl core of this compound can be constructed using various metal-catalyzed cross-coupling reactions. These methods typically involve the formation of the C-C bond between the two phenyl rings. rsc.orgrsc.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. rsc.org This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.org To synthesize the target compound, one could envision two primary Suzuki strategies:

Coupling of 3-bromophenylboronic acid with 4-bromo-N,N-dimethylaniline.

Coupling of (4-(dimethylamino)phenyl)boronic acid with 1,3-dibromobenzene.

The choice of reactants depends on the commercial availability and stability of the starting materials. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. acs.org

The Stille cross-coupling offers another route, utilizing an organotin reagent. rsc.org For instance, the reaction could involve coupling a brominated phenyl ring with a stannylated counterpart. The mechanism, similar to Suzuki coupling, proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org

Other notable metal-catalyzed reactions for biphenyl synthesis include:

Negishi Coupling: Employs organozinc reagents. acs.org

Kumada Coupling: Uses Grignard reagents (organomagnesium). rsc.org

Ullmann Reaction: A copper-catalyzed homocoupling of aryl halides, which can also be adapted for heterocoupling. rsc.orgacs.org

Each of these methods has its own set of advantages and limitations regarding substrate scope, functional group compatibility, and reaction conditions. The choice of a specific route often depends on the desired substitution pattern and the availability of precursors.

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium | High functional group tolerance, commercially available reagents, low toxicity of byproducts. rsc.orgacs.org | Can be sensitive to steric hindrance. |

| Stille | Organotin (e.g., R-SnBu₃) | Palladium | Mild reaction conditions, tolerant of many functional groups. rsc.org | Toxicity of organotin reagents and byproducts. rsc.org |

| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel | High reactivity, useful for sterically hindered substrates. acs.org | Moisture and air sensitivity of organozinc reagents. uni-muenchen.de |

| Kumada | Organomagnesium (Grignard) | Palladium or Nickel | High reactivity of Grignard reagents. rsc.org | Limited functional group tolerance due to the high basicity of the Grignard reagent. |

| Ullmann | None (Aryl Halide Coupling) | Copper | Useful for symmetrical biphenyls. acs.org | Often requires high temperatures, can have limited scope for unsymmetrical products. acs.org |

This table provides a general overview. The suitability of each reaction for synthesizing this compound would require experimental validation.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new catalysts. The metal-catalyzed reactions used to synthesize this compound proceed through complex catalytic cycles involving various intermediates and transition states.

The catalytic cycles of palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination generally involve three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. rsc.org

Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl halide (e.g., 3,4'-dibromobiphenyl) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, breaking the carbon-halogen bond. rsc.org

Transmetalation/Amine Coordination:

In Suzuki coupling , the organoboron compound transfers its organic group to the palladium(II) center in a step called transmetalation, forming a diorganopalladium(II) complex. This step often requires activation by a base. rsc.org

In Buchwald-Hartwig amination , the amine coordinates to the palladium(II) complex. Subsequent deprotonation by the base generates a palladium-amido complex. uwindsor.ca

Reductive Elimination: This is the final bond-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biphenyl C-C or C-N bond and regenerating the active palladium(0) catalyst. rsc.org

The characterization of these intermediates is challenging due to their often transient nature. However, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry have been employed to detect and study these species, providing valuable insights into the reaction mechanism. uni-muenchen.de For example, studies have identified and characterized arylpalladium halide complexes and palladium-amido complexes, which are key intermediates in the catalytic cycle. uwindsor.ca

In the context of Buchwald-Hartwig amination, kinetic analyses have shown that the rate-determining step can vary. For aryl bromides, the rate can be dependent on the concentrations of the aryl bromide, the amine, and the catalyst. In some systems using aryl triflates, the deprotonation of the palladium-amine complex has been identified as the rate-limiting step. uwindsor.ca

Machine learning models, combined with high-throughput experimentation, are emerging as powerful tools for predicting reaction performance and analyzing complex reaction spaces. princeton.edu By correlating reaction yields with a multitude of descriptors for reactants and catalysts, these models can offer insights that complement traditional kinetic studies and help in the rational design of more efficient catalytic systems. princeton.edu

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound aims to reduce the environmental impact of chemical processes. youtube.com Key considerations include:

Catalysis: The use of metal catalysts (e.g., palladium) is inherently a green principle, as catalytic amounts of the metal are used instead of stoichiometric reagents, which reduces waste. rsc.orgrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy compared to classical methods that may generate significant inorganic waste.

Use of Safer Solvents and Reagents: A major focus of green chemistry is replacing hazardous solvents and reagents with safer alternatives. For example, research into conducting cross-coupling reactions in water using micellar catalysis or in greener solvents like ionic liquids is an active area. rsc.org The use of glucose instead of carcinogenic benzene (B151609) as a starting material for some industrial syntheses is a prime example of this principle in action. youtube.com

Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts that operate under mild conditions is a key goal.

Reduction of Derivatives: Synthetic pathways should be designed to minimize the use of protecting groups and other temporary modifications, which add steps and generate waste. escholarship.org

By carefully selecting the synthetic strategy, catalyst, and reaction conditions, the synthesis of this compound and its analogues can be made more sustainable and environmentally benign.

Computational Chemistry and Electronic Structure Investigations

Density Functional Theory (DFT) Applications for 3-Bromo-4'-dimethylaminobiphenyl

DFT has become a standard method for predicting the properties of organic molecules.

Molecular Orbital (MO) Theory and Frontier Orbital Analysis

MO theory provides a framework for understanding chemical bonding and reactivity.

Theoretical Reactivity Prediction based on FMO Theory:Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict how a molecule will react with other chemical species. The locations of these orbitals can indicate the likely sites of reaction.

While these computational approaches are well-established, their specific application to this compound has not been documented in the public domain. Future research in this area would be necessary to provide the specific data and detailed findings required for a comprehensive analysis of this compound's computational and electronic properties.

Quantum Chemical Calculations for Advanced Electronic Characterization

Quantum chemical calculations are a powerful tool for understanding the electronic nature of molecules. Methods like DFT are routinely used to determine optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and the distribution of electron density. For substituted biphenyls, these calculations provide insights into how different functional groups influence the electronic properties of the molecule, such as its reactivity and potential for charge transfer.

Theoretical Spectroscopic Parameter Prediction

Computational methods also allow for the prediction of spectroscopic data, which can be a valuable tool for identifying and characterizing compounds.

Computational Infrared (IR) Vibrational Analysis

Theoretical vibrational analysis, typically performed using DFT, calculates the vibrational frequencies and intensities of a molecule. These computed spectra can be compared with experimental FT-IR data to aid in the assignment of vibrational modes. For a molecule like this compound, key vibrational modes would include C-H stretching and bending, C-N stretching, C-Br stretching, and the vibrations of the biphenyl (B1667301) backbone. While general frequency ranges for these functional groups are known, precise theoretical values for this specific compound are not available in the literature. Studies on similar brominated aromatic compounds have shown that DFT calculations can provide vibrational frequencies that are in good agreement with experimental results. researchgate.net

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The prediction of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach is another common application of computational chemistry. These calculations can help in the assignment of ¹H and ¹³C NMR spectra. For this compound, theoretical chemical shifts would be highly dependent on the electronic environment of each nucleus, which is influenced by the bromine and dimethylamino substituents. While computational NMR prediction has become increasingly accurate for organic molecules, no specific data has been reported for this compound. umn.edubohrium.com

Advanced Structural Characterization Via X Ray Crystallography

Single Crystal X-ray Diffraction Studies of 3-Bromo-4'-dimethylaminobiphenyl

A single-crystal X-ray diffraction study would be the first step in the structural elucidation of this compound. This experiment involves irradiating a suitable single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating block of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group (the symmetry elements present in the crystal).

A hypothetical data table for such a study is presented below, illustrating the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₄H₁₄BrN |

| Formula Weight | 276.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 4 |

Analysis of Intramolecular Torsional Angles and Conformations

Once the crystal structure is solved, the precise intramolecular geometry can be analyzed. A key feature of biphenyl (B1667301) systems is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho substituents and the electronic effects that favor planarity for extended π-conjugation. For this compound, the torsional angle between the bromo-substituted phenyl ring and the dimethylamino-substituted phenyl ring would be of primary interest. Furthermore, the conformation of the dimethylamino group relative to the phenyl ring to which it is attached would be determined.

Investigation of Intermolecular Interactions and Crystal Packing

A significant area of investigation in the crystal engineering of halogenated compounds is the study of halogen bonding. crystallography.netchemical-suppliers.eu A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the case of this compound, the bromine atom could potentially form halogen bonds with electron-rich sites on neighboring molecules, such as the nitrogen atom of the dimethylamino group or the π-system of a phenyl ring. The strength and geometry of these interactions, characterized by specific distances and angles, would be a key focus of the analysis. For instance, a Br···N distance shorter than the sum of the van der Waals radii would be indicative of a halogen bond. crystallography.net

Beyond halogen bonding, other non-covalent interactions would contribute to the formation of the three-dimensional supramolecular architecture. These can include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: The interaction of a carbon-hydrogen bond with the electron cloud of a phenyl ring.

van der Waals Forces: General attractive or repulsive forces between molecules.

A detailed analysis would map these interactions to understand how they collectively guide the assembly of the molecules into a stable, ordered, three-dimensional lattice. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these various intermolecular contacts. nih.gov

Derivatization and Functionalization Strategies of 3 Bromo 4 Dimethylaminobiphenyl

Exploiting the Bromo-Functionality for Further Chemical Transformations

The carbon-bromine bond is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of 3-Bromo-4'-dimethylaminobiphenyl, the bromo-substituted phenyl ring lacks significant activation by electron-withdrawing groups. The dimethylamino group on the other ring is a strong electron-donating group, which increases the electron density of the biphenyl (B1667301) system, but it is not positioned to effectively stabilize the negative charge of the Meisenheimer intermediate that would form during an SNAr reaction at the 3-position. Consequently, direct nucleophilic displacement of the bromine atom by common nucleophiles such as alkoxides, amines, or thiolates is expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and pressures.

While direct SNAr on this compound is not a favored pathway, related compounds with appropriate activation demonstrate the principle. For instance, in 3-bromo-4-nitropyridine, the strongly electron-withdrawing nitro group facilitates the substitution of the bromine atom by various amines. researchgate.netclockss.org

Directed Metalation and Subsequent Electrophilic Quenching

A more effective strategy for functionalizing the bromo-position is through directed metalation, specifically via a lithium-halogen exchange reaction. This reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. researchgate.net The result is the formation of a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the original position of the bromine atom. harvard.edu

The general scheme for this two-step process is as follows:

Lithium-Halogen Exchange: this compound is treated with an organolithium reagent (e.g., n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the corresponding aryllithium species.

Electrophilic Quench: The aryllithium intermediate is then reacted with an electrophile to form a new carbon-carbon or carbon-heteroatom bond.

A variety of electrophiles can be employed in this step, leading to a diverse range of products. Some examples are provided in the table below.

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon dioxide | CO2 | Carboxylic acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary alcohol |

| Alkyl halides | Methyl iodide | Alkylated biphenyl |

| Borates | Trimethyl borate | Boronic acid |

| Disulfides | Dimethyl disulfide | Thioether |

For instance, quenching the aryllithium intermediate with carbon dioxide followed by an acidic workup would yield 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid. This transformation provides a valuable entry point for the synthesis of amides, esters, and other carboxylic acid derivatives.

Chemical Modifications at the Dimethylamino Moiety

The dimethylamino group is also a site for chemical modification, offering pathways to alter the electronic properties and steric bulk of this end of the molecule.

Quaternization Reactions

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with alkylating agents, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. A common and efficient alkylating agent for this purpose is methyl iodide.

The reaction involves the direct treatment of this compound with an excess of methyl iodide, often in a polar solvent. The resulting product is 3-bromo-N,N,N-trimethyl-4'-biphenylaminium iodide, a quaternary ammonium salt. This transformation converts the neutral electron-donating dimethylamino group into a positively charged group, which significantly alters the electronic properties of the molecule.

Amine Transformations

Beyond quaternization, other transformations of the dimethylamino group can be envisaged.

N-Oxide Formation: The nitrogen atom can be oxidized to form an N-oxide. This is typically achieved by treating the parent amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org The resulting 3-Bromo-4'-(dimethylamino)biphenyl N-oxide would have altered electronic and solubility characteristics.

Demethylation: While not a common transformation without specific directing groups, the demethylation of the N,N-dimethylamino group to a secondary or primary amine is a possibility under certain reaction conditions, often involving harsh reagents or specific catalytic systems.

Synthesis of Polyaromatic Systems Utilizing this compound as a Core

The bromo-substituent in this compound serves as an excellent anchor point for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of larger, more complex polyaromatic systems.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.orgnih.govresearchgate.netmdpi.com By coupling this compound with various aryl or heteroaryl boronic acids, a wide range of substituted bi- and polyaromatic structures can be synthesized. For example, reaction with pyrene-1-boronic acid would yield a pyrene-substituted dimethylaminobiphenyl (B8639106) derivative, a potential candidate for applications in organic electronics.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net This method is invaluable for the synthesis of aryl-alkyne conjugated systems, which are of interest for their optical and electronic properties.

Ullmann Coupling: A classic method for the formation of biaryl compounds, the Ullmann reaction traditionally involves the copper-mediated coupling of two aryl halide molecules. organic-chemistry.orgwikipedia.org While often requiring high temperatures, modern variations have improved the scope and conditions of this reaction. It can be used to synthesize symmetrical biphenyls or, in an intermolecular fashion, to couple this compound with other aryl halides.

These cross-coupling strategies provide a modular approach to extend the aromatic system of this compound, enabling the synthesis of a vast library of complex molecules with tailored properties for various applications.

Strategic Design and Synthesis of Chemically Diverse Derivatives

The synthetic utility of this compound lies primarily in the reactivity of the carbon-bromine bond, which is amenable to a variety of powerful cross-coupling reactions. These reactions allow for the introduction of a wide array of functional groups and structural motifs, leading to the generation of a diverse library of derivatives. The strategic design of these derivatives often targets the modulation of the biphenyl core's electronic properties, extension of its conjugation, or the introduction of specific functionalities for applications in materials science and medicinal chemistry.

A primary strategy for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and broad substrate scope. Key among these are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methodologies provide reliable pathways to new carbon-carbon and carbon-heteroatom bonds at the 3-position of the biphenyl system.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of new carbon-carbon bonds by coupling the aryl bromide with a variety of organoboron compounds. By selecting different boronic acids or esters, a wide range of aryl, heteroaryl, or alkyl groups can be introduced at the 3-position. This strategy is particularly useful for extending the π-conjugated system of the biphenyl core, which can have significant effects on the photophysical properties of the resulting molecules.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Hypothetical data based on typical reaction conditions.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 92 |

| Thiophene-2-boronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 100 | 88 |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | DMF | 110 | 95 |

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples the aryl bromide with terminal alkynes. The resulting aryl alkynes are valuable intermediates themselves, and can be further functionalized or used to construct larger, rigid molecular architectures. This approach is instrumental in the synthesis of materials with potential applications in organic electronics.

Table 2: Examples of Sonogashira Coupling Reactions with this compound Hypothetical data based on typical reaction conditions.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | TEA | THF | 65 | 85 |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | Toluene | 70 | 90 |

| 1-Heptyne | Pd(dppf)Cl2 | CuI | Piperidine | DMF | 80 | 82 |

Heck Reaction: The Heck reaction provides a means to introduce vinyl groups by coupling the aryl bromide with an alkene. This reaction is highly stereoselective, typically affording the trans-alkene product. The introduction of a vinyl group can significantly impact the electronic and photophysical properties of the biphenyl system and provides a handle for further transformations such as polymerization or Diels-Alder reactions.

Table 3: Examples of Heck Reactions with this compound Hypothetical data based on typical reaction conditions.

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene (B11656) | Pd(OAc)2 | Et3N | DMF | 120 | 78 |

| n-Butyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | 100 | 85 |

| 4-Vinylpyridine | PdCl2(PPh3)2 | NaOAc | DMA | 130 | 75 |

Buchwald-Hartwig Amination: For the synthesis of arylamine derivatives, the Buchwald-Hartwig amination is an indispensable method. This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as amides and other nitrogen-containing nucleophiles. This strategy is of particular importance in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.

Table 4: Examples of Buchwald-Hartwig Amination Reactions with this compound Hypothetical data based on typical reaction conditions.

| Amine/Amide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline (B41778) | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 94 |

| Carbazole | Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 110 | 89 |

| Morpholine | Pd(dba)2 | BINAP | Cs2CO3 | Toluene | 100 | 91 |

Q & A

Q. Table 1: Example Reaction Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Solvent | DMF/H₂O (3:1) | |

| Temperature | 90°C, 18 hours | |

| Yield | ~75–85% (similar biphenyls) |

Alternative methods include Ullmann coupling or Buchwald-Hartwig amination for introducing the dimethylamino group post-coupling .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons) .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 291.1 for C₁₄H₁₅BrN₂) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the dimethylamino group .

Advanced: How do electronic effects of the dimethylamino group influence reactivity in cross-coupling reactions?

Answer:

The dimethylamino group is a strong electron-donating substituent , which activates the biphenyl system toward electrophilic substitution but may hinder oxidative addition in palladium-catalyzed reactions. Key considerations:

- Steric Hindrance : The bulky dimethylamino group can reduce coupling efficiency, requiring optimized ligands (e.g., XPhos or SPhos) .

- Electronic Modulation : Enhances conjugation in the biphenyl system, affecting regioselectivity in subsequent reactions (e.g., bromination at the meta position) .

Q. Table 2: Electronic Effects on Reactivity

| Substituent | Reactivity Trend | Source |

|---|---|---|

| Dimethylamino (NMe₂) | Increased electron density | |

| Bromine (Br) | Electrophilic deactivation |

Advanced: What are its applications in designing fluorescent probes or organic electronics?

Answer:

The dimethylamino group confers solvatochromic properties , making the compound useful in:

- Fluorescent Sensors : As a pH-sensitive probe due to the lone pair on nitrogen.

- Organic Light-Emitting Diodes (OLEDs) : The biphenyl core acts as a π-conjugated backbone, with emission tunable via substituent modification .

Example Study : Similar biphenyl derivatives exhibit quantum yields of ~0.4–0.6 in THF, with emission maxima at 450–470 nm .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

Discrepancies often arise from:

- Catalyst Loading : Higher Pd concentrations (5 mol%) may improve yields but increase costs.

- Purification Methods : Column chromatography vs. recrystallization (e.g., using hexane/ethyl acetate) can affect purity and recovery .

Recommendation : Use gradient HPLC to identify byproducts (e.g., debrominated species) and optimize reaction time/temperature .

Advanced: What mechanistic insights explain its role in C–H activation reactions?

Answer:

The bromine atom acts as a directing group in C–H functionalization. For example:

- Pd-Catalyzed Arylation : Bromine directs metallation to the ortho position, enabling coupling with aryl halides.

- Photoredox Catalysis : The dimethylamino group stabilizes radical intermediates, facilitating sp² C–H bond activation .

Case Study : Under blue light (450 nm), this compound undergoes trifluoromethylation at the ortho position with 70% yield .

Advanced: How does this compound interact with biological targets (e.g., enzymes)?

Answer:

While direct biological data for this compound is limited, structural analogs show:

- Kinase Inhibition : The dimethylamino group mimics ATP’s adenine binding, inhibiting kinases like EGFR .

- Antimicrobial Activity : Brominated biphenyls disrupt bacterial membrane integrity (MIC ~8 µg/mL against S. aureus) .

Caution : Solubility in aqueous buffers may require formulation with DMSO or cyclodextrins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.